m-PEG21-acid

Monodispersity Chemical Homogeneity Reproducibility

Polydisperse PEG reagents introduce batch-to-batch variability that confounds SAR studies and PROTAC ternary complex optimization. m-PEG21-acid eliminates this problem as a single chemical entity with exactly 21 ethylene glycol repeat units. - Enables precise linker-length SAR: Even one unit change alters degradation potency by orders of magnitude. - Chain-length-defined solubility: Balances aqueous solubility with minimal steric bulk for hydrophobic drug conjugation. - Homogeneous biotherapeutics: Predictable pharmacokinetic tuning via site-specific PEGylation without heterogeneity. Supplied as ≥98% pure solid; -20°C storage ensures 12-month stability.

Molecular Formula C44H88O23
Molecular Weight 985.2 g/mol
Cat. No. B12416747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG21-acid
Molecular FormulaC44H88O23
Molecular Weight985.2 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C44H88O23/c1-47-4-5-49-8-9-51-12-13-53-16-17-55-20-21-57-24-25-59-28-29-61-32-33-63-36-37-65-40-41-67-43-42-66-39-38-64-35-34-62-31-30-60-27-26-58-23-22-56-19-18-54-15-14-52-11-10-50-7-6-48-3-2-44(45)46/h2-43H2,1H3,(H,45,46)
InChIKeyJAJPQCWBKDBPKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-PEG21-acid: Monodisperse PEG21 PROTAC Linker


m-PEG21-acid (Molecular Weight: 985.16 g/mol; Formula: C₄₄H₈₈O₂₃) is a monodisperse polyethylene glycol (PEG) derivative featuring a methoxy terminal group and a carboxylic acid functional group . As a member of the m-PEGn-acid homologous series, it is engineered as a single, defined molecular species with precisely 21 ethylene glycol repeat units, offering absolute chemical homogeneity essential for reproducible bioconjugation and PROTAC linker design . The compound is typically supplied as a solid powder with purity ≥98% and is recommended for storage at -20°C under dry, dark conditions to ensure stability for at least 12 months .

Why m-PEG21-acid Substitution Fails


Substituting m-PEG21-acid with a closely related m-PEGn-acid homolog (e.g., m-PEG20-acid or m-PEG22-acid) or with a polydisperse PEG mixture of similar average molecular weight is not scientifically valid due to fundamental differences in molecular identity, physicochemical behavior, and resulting experimental reproducibility. Monodisperse PEGs, such as m-PEG21-acid, are single chemical entities with a defined chain length, whereas polydisperse PEGs are heterogeneous mixtures of varying chain lengths that introduce batch-to-batch variability and confound structure-activity relationship (SAR) studies [1]. Furthermore, the aqueous solubility and self-assembly behavior of PEG-appended molecules exhibit chain-length-dependent properties; even a change of one ethylene glycol unit can alter the critical micelle concentration (CMC) and hydrodynamic radius, impacting the pharmacokinetic and pharmacodynamic profile of the final conjugate [2]. In PROTAC design, linker length is a critical determinant of ternary complex formation efficiency, with specific lengths (e.g., PEG4, PEG6, PEG8) known to produce orders-of-magnitude differences in degradation potency [3]. Therefore, using a defined PEG21 spacer is not an arbitrary choice but a precise design parameter that ensures consistent and interpretable experimental outcomes.

m-PEG21-acid: Comparative Evidence


Monodispersity vs. Polydisperse PEGs

m-PEG21-acid is a monodisperse PEG with a single, defined molecular weight of 985.16 g/mol, corresponding to exactly 21 ethylene glycol repeat units . In contrast, a polydisperse PEG with a nominal average molecular weight of ~1000 Da is a complex mixture of oligomers with a range of chain lengths (e.g., PEG18 to PEG24), resulting in a polydispersity index (PDI) typically between 1.05 and 1.20 [1]. This heterogeneity introduces significant batch-to-batch variability and makes it impossible to deconvolute structure-activity relationships (SAR) because the exact composition of the mixture is unknown and irreproducible [2].

Monodispersity Chemical Homogeneity Reproducibility SAR Studies

Chain Length-Dependent Aqueous Solubility

The aqueous solubility of monodisperse PEG-appended molecules is highly dependent on chain length. Experimental studies on a homologous series of m-PEGn-acid derivatives demonstrate a consistent trend: longer PEG chains confer greater water solubility due to increased hydrophilicity from additional ethylene oxide units . While m-PEG21-acid (21 EO units) is highly soluble in aqueous media, m-PEG10-acid (10 EO units, MW 500.58 g/mol) exhibits more limited solubility and is typically formulated at 10 mM in DMSO [1]. At the other extreme, m-dPEG37-acid (37 EO units, ~112 atoms length) demonstrates even greater aqueous solubility but at the cost of increased molecular bulk and potential steric hindrance . The 21-unit spacer of m-PEG21-acid provides a strategic balance, offering robust water solubility without the excessive chain length that can hinder intracellular penetration or complicate purification.

Solubility PEGylation Chain Length Physicochemical Properties

Linker Length Impact on PROTAC Ternary Complexes

The length of the PEG linker in a PROTAC molecule is a critical determinant of degradation efficiency, as it dictates the spatial distance and orientation between the E3 ligase ligand and the target protein warhead [1]. Systematic studies on Retro-2-based PROTACs demonstrated that GSPT1 degradation is strictly dependent on the length of the flexible PEG chain linker [2]. While this study focused on shorter PEG linkers (PEG2), it underscores the principle that linker length must be precisely optimized. In broader PROTAC development, adjusting the linker by a few ethylene glycol units can shift the DC50 (half-maximal degradation concentration) by several-fold, and an optimal length can achieve maximum degradation rates (Dmax) exceeding 90% [3]. m-PEG21-acid offers a specific, longer spacer (21 units) that expands the conformational sampling space compared to shorter standards like PEG4-PEG8, enabling the exploration of ternary complex geometries required for challenging protein targets with deep binding pockets or large domain rearrangements.

PROTAC Linker Length Ternary Complex Degradation Efficiency DC50 Dmax

Stability and Storage Advantages

m-PEG21-acid, as a monodisperse compound, exhibits a well-defined stability profile that is critical for long-term research use. Vendor specifications indicate that the solid powder is stable for at least 12 months when stored dry, dark, and at -20°C . In solution, it is stable for 1 month at 0-4°C or 6 months at -80°C [1]. In contrast, polydisperse PEGs are mixtures of oligomers that can undergo differential degradation or aggregation over time, leading to changes in the molecular weight distribution and inconsistent performance in subsequent conjugation reactions. This undefined stability is a significant source of experimental irreproducibility, particularly in long-term studies or when comparing data across different batches.

Stability Storage Monodisperse PEG Reproducibility

m-PEG21-acid: Key Applications


PROTAC Libraries for Linker SAR Studies

Given the evidence that PROTAC degradation efficiency is highly sensitive to PEG linker length, with changes in DC50 of several-fold possible [1], m-PEG21-acid is ideal for constructing PROTAC libraries where linker length is the sole variable. Its monodisperse nature ensures that each member of the library is a single, defined chemical entity, eliminating the confounding effects of polydispersity [2]. By using m-PEG21-acid alongside shorter (e.g., m-PEG8-acid) and longer (e.g., m-PEG24-acid) homologs, researchers can generate high-quality SAR data to identify the optimal linker length for a specific target protein, a process that is impossible with polydisperse PEG mixtures .

Aqueous Solubility Enhancement for Hydrophobic Drugs

The chain-length-dependent solubility profile indicates that m-PEG21-acid provides a strategic balance of high aqueous solubility without excessive molecular bulk [1]. This makes it an excellent choice for conjugating to hydrophobic drug candidates (e.g., kinase inhibitors, steroids) to improve their solubility and bioavailability. The 21-unit PEG spacer is long enough to effectively solubilize hydrophobic moieties and reduce aggregation, yet short enough to avoid steric hindrance that could interfere with target binding. This application leverages the monodisperse nature of the compound to ensure a consistent, predictable increase in solubility with each conjugation.

Precision PEGylation for PK Modulation

Monodisperse PEGs are essential for creating homogeneous PEGylated biotherapeutics with predictable pharmacokinetic profiles [1]. m-PEG21-acid can be used to site-specifically conjugate to peptides or proteins (e.g., via amine-reactive NHS ester chemistry) to increase their hydrodynamic radius, reduce renal clearance, and extend plasma half-life. The defined molecular weight and chain length of m-PEG21-acid allow for the precise tuning of these pharmacokinetic parameters, a critical advantage over polydisperse PEGylation which yields heterogeneous mixtures with variable clearance rates. This application supports the development of next-generation peptide and protein therapeutics with improved efficacy and reduced dosing frequency.

Uniform Surface Coatings and Biosensors

The absolute monodispersity of m-PEG21-acid ensures that when it is used to functionalize surfaces (e.g., gold nanoparticles, biosensor chips), the resulting PEG layer is of uniform thickness and density. This is in stark contrast to coatings made from polydisperse PEGs, which produce heterogeneous surfaces with variable properties [1]. Such uniformity is critical for applications requiring reproducible, low-fouling surfaces in biosensing, microfluidics, and nanomedicine. The defined chain length allows for precise control over the distance between the surface and a tethered biomolecule, optimizing binding kinetics and reducing non-specific adsorption.

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